Selective IgE Suppression vs. MDP Exacerbation
In a direct head-to-head murine study, Murapalmitine (SDZ 280.636) demonstrated an opposite immunomodulatory effect on IgE compared to its parent compound, muramyl dipeptide (MDP). While a single oral dose of either compound suppressed IgE antibody-forming cell (AFC) responses, repeated dosing revealed a critical divergence [1].
| Evidence Dimension | Effect on hapten-specific IgE Antibody Forming Cell (AFC) responses after 3 oral doses |
|---|---|
| Target Compound Data | Abrogated IgE AFC responses (complete suppression) and further decreased serum IgE levels |
| Comparator Or Baseline | MDP (muramyl dipeptide) at equivalent dose (1.0 or 10 mg/kg) |
| Quantified Difference | Opposite effect: MDP dramatically *increased* IgE AFC responses and serum IgE levels after 3 doses |
| Conditions | BALB/c mice immunized with BPO-KLH in alum; compounds administered by oral gavage at peak IgE response (days 44, 46, 48 post-immunization) |
Why This Matters
This data proves that Murapalmitine is not merely a substitute for MDP but a functionally distinct molecule capable of long-term IgE suppression, whereas repeated MDP use is counterproductive for anti-allergy applications.
- [1] Auci DL, Kleiner GI, Chice SM, Athanassiades TJ, Dukor P, Durkin HG. Control of IgE responses. V. Oral administration of a synthetic derivative of the inner bacterial cell wall (SDZ 280.636) to sensitized mice induces isotype specific suppression of peak hapten specific IgE antibody forming cell responses, serum IgE levels and immediate hypersensitivity responses. Immunol Invest. 1998 Jan-Feb;27(1-2):105-20. View Source
